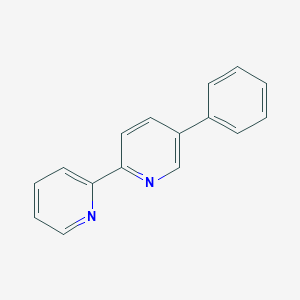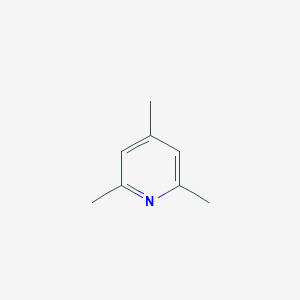![molecular formula C20H15ClF3NO B116490 2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine CAS No. 144320-20-7](/img/structure/B116490.png)
2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine is a complex organic compound that features a pyridine ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions ortho and para to the pyridine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the original compound.
科学的研究の応用
2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism by which 2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine exerts its effects involves interactions with various molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets .
類似化合物との比較
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring but lacks the chlorophenyl and ethoxy groups.
Chlorophenylpyridine: Contains the chlorophenyl group and pyridine ring but lacks the trifluoromethyl and ethoxy groups.
Uniqueness
2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
特性
CAS番号 |
144320-20-7 |
|---|---|
分子式 |
C20H15ClF3NO |
分子量 |
377.8 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C20H15ClF3NO/c1-2-26-15-11-18(13-6-5-7-14(10-13)20(22,23)24)25-19(12-15)16-8-3-4-9-17(16)21/h3-12H,2H2,1H3 |
InChIキー |
RSUHBWALPDHLBS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=NC(=C1)C2=CC=CC=C2Cl)C3=CC(=CC=C3)C(F)(F)F |
正規SMILES |
CCOC1=CC(=NC(=C1)C2=CC=CC=C2Cl)C3=CC(=CC=C3)C(F)(F)F |
Key on ui other cas no. |
144320-20-7 |
同義語 |
2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)


![(S)-[1-(3-Mercapto-1-pyrrolidinyl)ethylidene]carbamic acid (4-nitrophenyl)methyl ester](/img/structure/B116414.png)


![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B116429.png)



cyclohexa-1,3,5-triene-1-carboxylic acid](/img/structure/B116442.png)



